

# Benchmarking the efficiency of different DNA synthesizers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## A Comparative Guide to DNA Synthesizer Efficiency

For Researchers, Scientists, and Drug Development Professionals

The ability to rapidly and accurately synthesize custom DNA sequences is a cornerstone of modern molecular biology, underpinning innovations in fields ranging from synthetic biology and drug discovery to data storage. The efficiency of the DNA synthesizers that perform this critical task varies significantly across different platforms and technologies. This guide provides an objective comparison of the performance of leading DNA synthesizers, supported by experimental data, to aid researchers in selecting the optimal instrument for their specific needs.

## Key Performance Metrics: A Head-to-Head Comparison

The selection of a DNA synthesizer is a critical decision for any research team, impacting the speed, accuracy, and cost of their work. The following table summarizes the key performance metrics of prominent DNA synthesizers, highlighting the trade-offs between different technologies.

| Feature              | Phosphoramidite-Based Synthesizers (e.g., Dr. Oligo series)      | Microarray-Based Synthesizers (e.g., Twist Bioscience)  | Enzymatic Synthesizers (e.g., DNA Script SYNTAX)  |
|----------------------|--|---|---|
| Synthesis Technology | Column-based phosphoramidite chemistry                           | Silicon-based microarray phosphoramidite chemistry  | Enzymatic DNA Synthesis (EDS) using a modified TdT enzyme                                 |
| Error Rate           | ~1 error per 7,500 bases[1]                                      | Low error rate, with some platforms achieving <1 error in 10,000 bp                           | As low as 1 error per 70,000 bases[1]   |
| Maximum Oligo Length | Up to ~230 nucleotides, dependent on synthesis media[2]          | Up to 300 bp[3]   | Up to 120 bp for current benchtop models[1]   |
| Throughput           | 96 to 1536 oligos simultaneously[3]                              | High-throughput, capable of producing over one million unique ssDNA oligos in a single run[3] | 96 oligos in parallel on current benchtop systems[3]                                      |
| Cost per Base        | \$0.05 to \$0.15 per nucleotide for sequences under 100 bases[3] | As low as \$0.003 per base for large-scale synthesis[4]                                       | Competitive with other methods, with ongoing efforts to reduce costs                      |
| Key Advantages       | Established and reliable technology                              | Extremely high throughput and cost-effective for large-scale synthesis                        | Milder reaction conditions, reduced hazardous waste, and potential for higher fidelity[3] |

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|                 |  |  |   |
|-----------------|--|--|---|
| Key Limitations | Higher error rate compared to enzymatic methods, use of harsh chemicals[3] | Higher initial investment, less cost-effective for small-scale synthesis | Currently limited to shorter oligo lengths on benchtop systems[1] |
|-----------------|--|--|---|

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## The Engine of Synthesis: A Look at the Technologies

The performance of a DNA synthesizer is intrinsically linked to its underlying synthesis chemistry. Two primary technologies dominate the current market: the long-established phosphoramidite chemistry and the emerging field of enzymatic synthesis.

**Phosphoramidite Chemistry:** This method, the workhorse of the industry for decades, involves the sequential addition of nucleotide building blocks (phosphoramidites) to a growing DNA chain on a solid support, typically a column or a microarray.[5] While reliable and capable of producing long oligonucleotides, it involves harsh chemical steps and has a higher error rate compared to enzymatic methods.[3][6] Microarray-based platforms, pioneered by companies like Twist Bioscience, have miniaturized this process on a silicon chip, enabling massively parallel synthesis and significantly reducing the cost per base for large-scale projects.[4]

**Enzymatic DNA Synthesis (EDS):** A newer and promising technology, EDS utilizes enzymes, such as terminal deoxynucleotidyl transferase (TdT), to add nucleotides to a growing DNA strand.[1] This approach offers several advantages, including milder reaction conditions, the elimination of hazardous chemical waste, and the potential for significantly lower error rates.[1][3] Companies like DNA Script are at the forefront of commercializing benchtop enzymatic synthesizers.[1] While current enzymatic synthesizers are limited in the length of oligos they can produce, ongoing research is focused on extending this capability.[7]

## Experimental Protocols for Benchmarking

To ensure a fair and accurate comparison of DNA synthesizer efficiency, standardized experimental protocols are essential. The following outlines a general workflow for benchmarking, from initial synthesis to final quality control.

## I. Oligonucleotide Synthesis

- **Sequence Design:** Design a set of test oligonucleotides of varying lengths and complexities (e.g., with high GC content or repetitive sequences) to assess the synthesizer's performance under different conditions.
- **Synthesis Run:** Program the DNA synthesizer with the designed sequences and initiate the synthesis run according to the manufacturer's instructions. For column-based synthesizers, ensure proper column packing and reagent flow. For microarray-based systems, verify the integrity of the silicon chip. For enzymatic synthesizers, confirm the activity of the enzymes and the purity of the nucleotide substrates.

## II. Post-Synthesis Processing and Purification

Following synthesis, the crude oligonucleotide product contains not only the full-length desired sequence but also shorter, failed sequences and residual chemical or enzymatic contaminants. Purification is therefore a critical step to isolate the high-fidelity product. Common purification methods include:

- **Desalting:** A basic purification method that removes salts and other small molecules. It is suitable for applications where high purity is not essential.
- **Cartridge Purification:** A solid-phase extraction method that provides a higher level of purity than desalting and is suitable for many routine applications.
- **High-Performance Liquid Chromatography (HPLC):** A powerful technique that separates oligonucleotides based on their physical properties, yielding high-purity products suitable for demanding applications like cloning and therapeutics.
- **Polyacrylamide Gel Electrophoresis (PAGE):** The most stringent purification method, capable of resolving single-nucleotide differences in length, providing the highest purity for applications requiring extremely precise sequences.

The choice of purification method will depend on the downstream application and the desired level of purity.

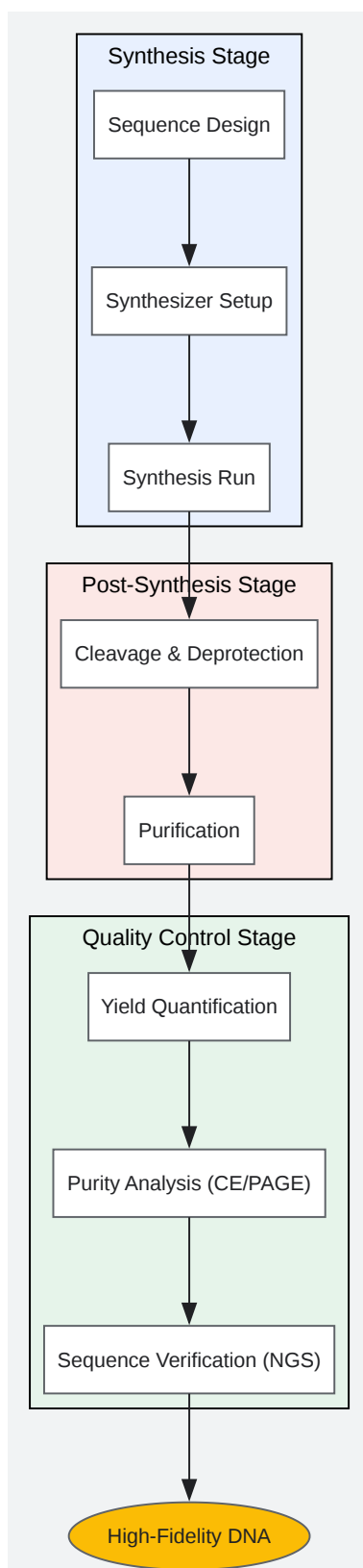
## III. Quality Control and Performance Evaluation

The final step in benchmarking is to assess the quality and accuracy of the synthesized oligonucleotides.

- **Yield Quantification:** Measure the total yield of the purified oligonucleotides using UV-Vis spectrophotometry to determine the synthesizer's overall efficiency.
- **Purity Analysis:** Assess the purity of the synthesized product using capillary electrophoresis (CE) or denaturing polyacrylamide gel electrophoresis (dPAGE) to visualize the proportion of full-length product versus truncated sequences.
- **Sequence Verification and Error Rate Analysis:** The most critical quality control step is to verify the sequence accuracy and determine the error rate. This is typically done by:
  - **Sanger Sequencing:** For individual clones, Sanger sequencing provides a reliable method to confirm the exact nucleotide sequence.
  - **Next-Generation Sequencing (NGS):** For a comprehensive analysis of a pool of synthesized oligonucleotides, NGS can identify the types and frequencies of errors (substitutions, insertions, and deletions) across thousands of sequences simultaneously. The error rate is calculated by dividing the total number of observed errors by the total number of sequenced base pairs.

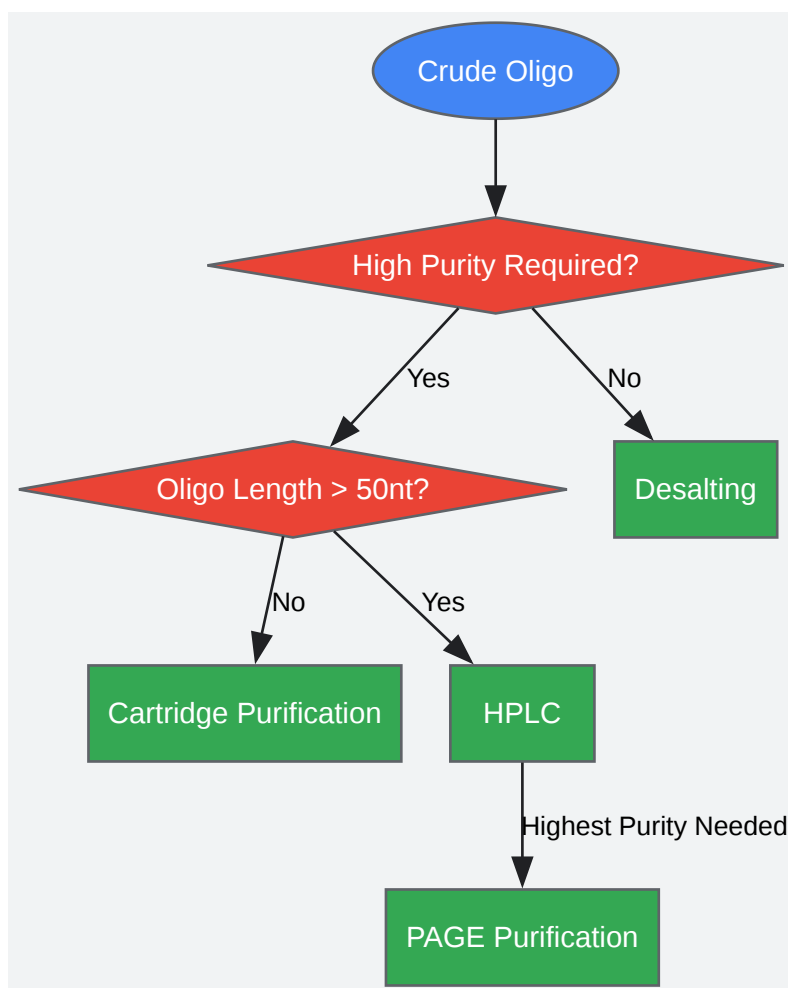
## Visualizing the Workflow

To better understand the process of DNA synthesis and quality control, the following diagrams illustrate the general experimental workflow and the decision-making process for choosing a purification method.



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Figure 1: A generalized workflow for DNA synthesis and quality control.



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Figure 2: Decision tree for selecting an appropriate oligo purification method.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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